Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate
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Overview
Description
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is a chemical compound with the molecular formula C18H35N2NaO4 and a molecular weight of 366.47127 g/mol . It is known for its amphoteric properties, meaning it can act as both an acid and a base. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate typically involves the reaction of glycine with lauric acid and subsequent treatment with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Glycine, lauric acid, and sodium hydroxide.
Equipment: Reactors, mixers, and purification units.
Purification: Techniques like crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions to form simpler amines.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other organic solvents.
Major Products
Oxidation Products: Oxides and hydroxides.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in cell culture media and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and cell membranes.
Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Lauric acid derivatives: Similar in structure but differ in functional groups.
Glycine derivatives: Share the glycine backbone but vary in side chains and functional groups.
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is unique due to its amphoteric properties, making it versatile in various applications. Its ability to act as both an acid and a base sets it apart from other similar compounds .
Properties
CAS No. |
94087-04-4 |
---|---|
Molecular Formula |
C18H35N2NaO4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
ONCSWUZFPLDPTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origin of Product |
United States |
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